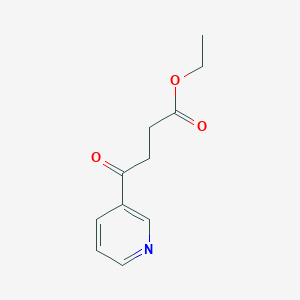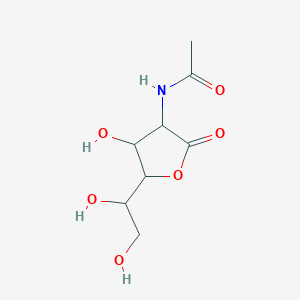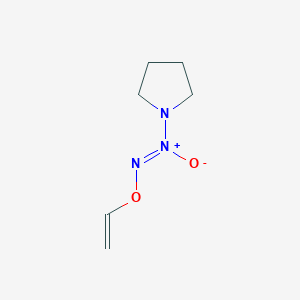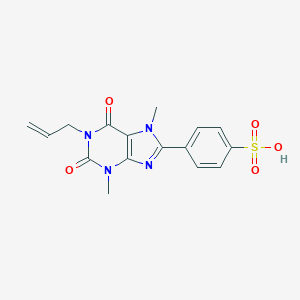
(R)-Mephenytoin
Vue d'ensemble
Description
®-(-)-Mephenytoin is a chiral anticonvulsant drug that belongs to the class of hydantoins. It is primarily used in the treatment of epilepsy and other seizure disorders. The compound is known for its stereoselective pharmacokinetics and pharmacodynamics, which means that its effects and metabolism can vary significantly between its enantiomers.
Applications De Recherche Scientifique
®-(-)-Mephenytoin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study stereoselective reactions and chiral resolution techniques.
Biology: The compound is used to investigate the mechanisms of enzyme-catalyzed reactions, particularly those involving cytochrome P450 enzymes.
Medicine: ®-(-)-Mephenytoin is studied for its anticonvulsant properties and its potential use in treating other neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
Target of Action
It’s known that mephenytoin is a prodrug that is metabolized in the liver into an active metabolite, nirvanol . This metabolite is known to act on the central nervous system, specifically targeting GABA receptors .
Mode of Action
®-Mephenytoin, like other antiepileptic drugs, is believed to stabilize the threshold for neuronal firing, preventing the spread of seizure activity from an active focus to other areas of the brain . It does this by enhancing the inhibitory actions of GABA, a neurotransmitter that reduces neuronal excitability .
Biochemical Pathways
It’s known that mephenytoin is metabolized in the liver by cytochrome p450 enzymes, particularly cyp2c19 . The metabolite nirvanol then exerts its antiepileptic effects, likely involving the enhancement of GABAergic neurotransmission .
Pharmacokinetics
It’s known that mephenytoin is well absorbed after oral administration, extensively metabolized in the liver, and excreted in the urine . The bioavailability and pharmacokinetic profile of ®-Mephenytoin can be influenced by genetic polymorphisms in CYP2C19, which can lead to significant interindividual variability .
Result of Action
The molecular and cellular effects of ®-Mephenytoin involve the enhancement of GABAergic neurotransmission, leading to increased inhibitory effects in the central nervous system . This results in the stabilization of neuronal firing thresholds and the prevention of seizure spread .
Action Environment
The action, efficacy, and stability of ®-Mephenytoin can be influenced by various environmental factors. These include the individual’s genetic makeup (particularly polymorphisms in CYP2C19), liver function, and concurrent use of other medications that can interact with mephenytoin’s metabolism . Additionally, factors such as age, sex, and overall health status can also influence the drug’s action and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Mephenytoin typically involves the resolution of racemic mephenytoin or the asymmetric synthesis from chiral precursors. One common method is the resolution of racemic mephenytoin using chiral acids or bases to separate the enantiomers. Another approach involves the asymmetric synthesis starting from chiral amino acids or other chiral building blocks, followed by cyclization to form the hydantoin ring.
Industrial Production Methods
Industrial production of ®-(-)-Mephenytoin often employs large-scale resolution techniques or asymmetric synthesis using chiral catalysts. The choice of method depends on the desired purity, yield, and cost-effectiveness. High-performance liquid chromatography (HPLC) is frequently used to achieve the necessary enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-Mephenytoin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the aromatic ring or the hydantoin ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: Another hydantoin derivative with similar anticonvulsant properties but different pharmacokinetics.
Ethotoin: A less potent anticonvulsant with a similar mechanism of action.
Fosphenytoin: A prodrug of phenytoin that is more soluble and can be administered intravenously.
Uniqueness
®-(-)-Mephenytoin is unique due to its stereoselective properties, which result in different pharmacokinetics and pharmacodynamics compared to its enantiomer and other similar compounds. This makes it particularly useful in research focused on chiral drugs and their effects.
Propriétés
IUPAC Name |
(5R)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71140-51-7 | |
| Record name | Mephenytoin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071140517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(-)-Mephenytoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPHENYTOIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB8E1O1L3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)




